Lydiamycin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H49N7O10 |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
2-[2-[3-[[(3S,6R,9S,13R,15R)-15-hydroxy-3-methyl-6-(2-methylpropyl)-2,5,8,12-tetraoxo-11-oxa-1,4,7,17-tetrazabicyclo[11.4.0]heptadecan-9-yl]carbamoyl]-4,5-dihydro-3H-pyridazin-2-yl]-2-oxoethyl]heptanoic acid |
InChI |
InChI=1S/C31H49N7O10/c1-5-6-7-9-19(30(45)46)13-25(40)37-23(10-8-11-32-37)28(43)36-22-16-48-31(47)24-14-20(39)15-33-38(24)29(44)18(4)34-26(41)21(12-17(2)3)35-27(22)42/h11,17-24,33,39H,5-10,12-16H2,1-4H3,(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t18-,19?,20+,21+,22-,23?,24+/m0/s1 |
InChI Key |
KHOLPVDDEDKHJE-YKGAZLOOSA-N |
Isomeric SMILES |
CCCCCC(CC(=O)N1C(CCC=N1)C(=O)N[C@H]2COC(=O)[C@H]3C[C@H](CNN3C(=O)[C@@H](NC(=O)[C@H](NC2=O)CC(C)C)C)O)C(=O)O |
Canonical SMILES |
CCCCCC(CC(=O)N1C(CCC=N1)C(=O)NC2COC(=O)C3CC(CNN3C(=O)C(NC(=O)C(NC2=O)CC(C)C)C)O)C(=O)O |
Synonyms |
lydiamycin B |
Origin of Product |
United States |
Origin and Isolation of Lydiamycin B and Congeners
Microbial Producers of Lydiamycin Compounds
The discovery of Lydiamycin compounds is intrinsically linked to the diverse metabolic capabilities of certain bacteria, primarily belonging to the phylum Actinobacteria. These microorganisms, renowned for their production of a vast array of secondary metabolites, are the natural factories of Lydiamycins.
Streptomyces lydicus HKI0343 as the Primary Source
The initial isolation and characterization of the first Lydiamycin congeners, Lydiamycins A-D, were from the soil-dwelling bacterium Streptomyces lydicus, specifically the HKI0343 strain. researchgate.netmountainscholar.orgijcrbp.com This discovery established S. lydicus as the primary and original source of this class of compounds. researchgate.netmountainscholar.orgijcrbp.com Research on this strain was foundational in understanding the basic chemical scaffold of the Lydiamycins. mountainscholar.org Lydiamycin A, first isolated from this organism, is a macrocyclic pentapeptide featuring a pentyl-succinic acid tail. nih.govbiorxiv.orguea.ac.uk The initial work on S. lydicus also led to the identification of Lydiamycins B, C, and D, which exhibit variations such as hydroxylation and different states of desaturation in the piperazic acid residue. uea.ac.uk
Identification in Rhodococcus fascians
In a significant development, the biosynthetic gene cluster responsible for producing Lydiamycin A was identified in the plant pathogen Rhodococcus fascians. nih.govpnas.orgbiorxiv.org This finding was notable as it expanded the known microbial producers of Lydiamycins beyond the Streptomyces genus. nih.govpnas.org Genomic-led approaches were instrumental in this discovery, where the presence of a biosynthetic gene cluster on the pathogenicity megaplasmid of R. fascians was found to direct the synthesis of Lydiamycin A. nih.govbiorxiv.org Further metabolomic analysis of R. fascians D188 revealed that it produces Lydiamycin congeners that are distinct from those previously described from Streptomyces species. nih.govbiorxiv.org This discovery underscores the value of investigating different microbial producers, as they can yield novel structural variants of known natural products. nih.gov
Isolation from Endophytic Streptomyces Species
The known sources of Lydiamycins were further broadened with their isolation from endophytic Streptomyces species. A chemical investigation of Streptomyces sp. HBQ95, an endophyte associated with the medicinal plant Cinnamomum cassia (Chinese cinnamon), led to the discovery of four new congeners: Lydiamycins E, F, G, and H, alongside the known Lydiamycin A. acs.orgnih.govacs.orgnih.govresearchgate.net This finding highlights the potential of exploring unique ecological niches, such as the interior of medicinal plants, for discovering novel bioactive compounds. nih.gov The endophytic Streptomyces from Cinnamomum cassia demonstrated the capacity to produce a distinct set of Lydiamycin analogues. acs.orgnih.govacs.org
Advanced Isolation Methodologies for Depsipeptide Natural Products
The isolation and purification of depsipeptide natural products like Lydiamycin B from complex microbial fermentation broths require sophisticated and often multi-step methodologies. These techniques are crucial for obtaining pure compounds for structural elucidation and further scientific investigation.
A common workflow for isolating depsipeptides involves initial extraction of the microbial culture with organic solvents, followed by a series of chromatographic separations. High-performance liquid chromatography (HPLC) is a cornerstone technique, often used in multiple stages with different column stationary phases and mobile phase gradients to resolve complex mixtures.
Modern approaches frequently employ mass spectrometry-guided fractionation. Techniques like LC-MS/MS-based molecular networking have become powerful tools for the targeted isolation of novel compounds. nih.gov Molecular networking allows for the visualization of chemically related molecules within a complex extract, facilitating the identification and prioritization of new congeners for isolation. nih.govnih.gov
For the structural elucidation of isolated depsipeptides, a combination of spectroscopic techniques is essential. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. acs.org Extensive 1D and 2D nuclear magnetic resonance (NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is employed to piece together the planar structure of the molecule. nih.gov
Determining the absolute configuration of the stereocenters within the molecule is a critical and challenging aspect of natural product chemistry. This is often achieved through chemical degradation of the depsipeptide into its constituent amino acid and hydroxy acid components. The stereochemistry of these building blocks is then determined using methods such as the advanced Marfey's method for amino acids and chiral HPLC analysis for hydroxy acids. nih.govtandfonline.com
In some cases, convergent total synthesis is undertaken to confirm the proposed structure and stereochemistry of a natural product. rsc.orgchemrxiv.org This involves the chemical synthesis of all possible stereoisomers of the proposed structure and comparing their spectroscopic data with that of the natural product to find an exact match. mountainscholar.orgrsc.org
Table of Microbial Sources for Lydiamycin Compounds
| Microbial Species | Strain | Type | Lydiamycin Congeners Produced |
|---|---|---|---|
| Streptomyces lydicus | HKI0343 | Soil-dwelling | Lydiamycins A, B, C, D |
| Rhodococcus fascians | D188 | Plant pathogen | Lydiamycin A and other distinct congeners |
Table of Compound Names
| Compound Name |
|---|
| Lydiamycin A |
| This compound |
| Lydiamycin C |
| Lydiamycin D |
| Lydiamycin E |
| Lydiamycin F |
| Lydiamycin G |
| Lydiamycin H |
| Actinonin (B1664364) |
| Matlystatin |
| Sch-382583 |
| Retimycin A |
| Quinoxapeptin A |
| Quinoxapeptin B |
| Luzopeptin |
| Crocapeptin C |
| Tetraselide |
| Cymodepsipeptide |
| RF–2691A |
| RF–2691B |
| Aspergilluone A |
| Eupenicilazaphilones A–C |
| Eupenicillin A |
| Truncateols O–V |
| Eurobenzophenones A–C |
| Euroxanthones A–B |
| (+)-1-O-demethylvariecolorquinones A |
| Totopotensamide A |
| Totopotensamide B |
| Hormaomycins B and C |
| Urauchimycins A and B |
| SCH 58149 |
| 15G256γ |
| 15G256ε |
| 15G256δ |
| Microtermolides A and B |
| Destruxin E chlorohydrin |
| Pseudodestruxin C |
| WS9326A |
| WS9326C |
| WS9326D |
| WS9326E |
| Mohangamides A and B |
| Aculeolamides |
| Lobophorin |
| Xiamycins |
| Sespenins |
| Dixiamycins |
| Chloroxiamycin |
| Huoshanmycins A–C |
Structural Elucidation and Stereochemical Revisions of the Lydiamycin Family
Initial Structural Proposals and Subsequent Challenges in Elucidation
The initial isolation of lydiamycins A-D from the fermentation broth of Streptomyces lydicus (strain HKI0343) unveiled a novel class of small cyclodepsipeptides. acs.org Early structural work suggested that each member of the family contained two uncommon amino acid residues: a piperazic acid (Piz) building block within the cyclodepsipeptide core and a dehydropiperazic acid unit linked to a 2-pentylsuccinic acid (PSA) moiety and the cyclic core. acs.org However, the stereochemistry of the dehydropiperazic acid and the PSA moieties remained unassigned through initial NMR experiments. acs.org
These initial proposals were soon met with significant challenges. Independent total syntheses of the proposed structures for both Lydiamycin A and Lydiamycin B were undertaken. nih.govescholarship.org In 2009, researchers synthesized four possible diastereomers of the proposed structure for this compound. acs.orgacs.org Strikingly, none of these synthetic isomers exhibited NMR data that matched the data reported for the natural product. acs.orgacs.org A similar outcome was observed for the synthesis of proposed Lydiamycin A structures. nih.govescholarship.org These discrepancies strongly indicated that the originally proposed structures, at least for Lydiamycins A and B, were incorrect and required substantial revision. acs.orgnih.govescholarship.orgacs.org The primary differences in the NMR spectra were attributed to stereochemical variations within the macrocycle. nih.gov
Methodologies Utilized for Structural and Stereochemical Determination
To resolve the structural ambiguities, a multifaceted approach employing a combination of advanced analytical techniques was necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy and Reanalysis of Data
Extensive 1D and 2D NMR spectroscopic studies, including COSY, HSQC, HMBC, and 1,1-ADEQUATE experiments, were fundamental to the structural re-evaluation. nih.gov Reanalysis of published NMR data, in conjunction with new experiments on purified Lydiamycin A, played a crucial role. nih.gov For instance, HMBC cross-peaks were instrumental in distinguishing between the piperazic-proximal and piperazic-distal carbonyl carbons of the 2-pentyl-succinyl moiety. nih.gov Furthermore, the relative intensities of HMBC cross-peaks and data from 1,1-ADEQUATE NMR experiments provided strong evidence supporting the revised structure over the initially published one. nih.gov The re-examination of phenylglycine methyl ester (PGME) derivatization data also contributed to the assignment of the correct stereochemistry. nih.gov
X-ray Crystallography
Single-crystal X-ray crystallography provided definitive proof of the revised structure for Lydiamycin A. nih.govpnas.org After successfully obtaining suitable crystals of Lydiamycin A, X-ray diffraction data were collected, which confirmed the revised connectivity and stereochemistry at a high resolution of 0.8 Å. nih.gov This technique was pivotal in unambiguously establishing the three-dimensional arrangement of the atoms within the molecule, leaving no doubt about the correct structural assignment. nih.govpnas.org
Advanced Marfey's Methodologies
To conclusively determine the absolute configurations of the amino acid components, the advanced Marfey's method was employed. acs.orgnih.govx-mol.net This technique involves the derivatization of the amino acid hydrolysates with chiral reagents, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), followed by LC-MS analysis. mdpi.comsnu.ac.kr By comparing the retention times of the derivatives of the natural amino acids with those of authentic standards, the absolute stereochemistry (D or L configuration) of each amino acid residue, including the non-standard piperazic acids, could be unequivocally assigned. acs.orgnih.govx-mol.net This method was critical in revising the stereochemistry of the piperazic acid residues to be (S)-configured. nih.gov
Quantum-Mechanics-Based Computational Analysis
Quantum-mechanics-based computational analysis served as a powerful complementary tool in the structural revision process. acs.orgnih.govx-mol.net These theoretical calculations can predict various spectroscopic parameters, such as NMR chemical shifts, for different possible stereoisomers. nih.gov By comparing the computationally predicted data with the experimental data, the most likely correct structure can be identified. This approach, used in conjunction with other experimental methods, provided additional confidence in the final revised structure of Lydiamycin A. acs.orgnih.govx-mol.net
Specific Structural Revisions for Lydiamycin A and this compound
The concerted application of the aforementioned methodologies led to significant and crucial revisions of the structures of Lydiamycin A and this compound.
The initial reports had incorrectly assigned some of the stereocenters. escholarship.org The comprehensive reinvestigation established that the piperazic acid residues in the lydiamycins possess an (S)-configuration. nih.gov A major structural correction for Lydiamycin A, guided by biosynthetic considerations and confirmed by extensive NMR and X-ray crystallography, was the revision of the side chain. It was shown to be an (R)-2-pentyl-succinyl moiety, which differs in its connectivity from the originally proposed pentyl-succinic acid tail. nih.gov
While much of the detailed revision work has been published for Lydiamycin A, the synthetic studies on this compound, which yielded non-matching NMR data for all synthesized isomers, definitively proved that its initially proposed structure was also incorrect. acs.orgacs.org The discrepancies pointed towards necessary stereochemical revisions, similar to those established for Lydiamycin A. nih.govacs.org The challenges and revisions for Lydiamycin A have thus paved the way for a corrected understanding of the entire Lydiamycin family, including this compound. nih.govacs.org
Characterization of the 2-Pentyl-Succinyl Chemophore
The structural determination of the side chain common to the lydiamycin family, including this compound, has undergone significant revision from its initial proposal. Early efforts to synthesize the proposed structures of Lydiamycin A and B resulted in molecules that were spectroscopically inconsistent with the natural products, suggesting errors in the assigned structure or stereochemistry. nih.govnih.gov This discrepancy prompted a detailed re-examination, ultimately leading to the correction of the side chain's connectivity and absolute configuration. nih.govnih.gov
Initial characterizations described the side chain as a pentyl-succinic acid moiety. nih.gov However, subsequent total synthesis based on this framework failed to replicate the natural compound. nih.gov The breakthrough in correctly identifying the structure came from a genomics-led investigation. pnas.orgresearchgate.net Analysis of the lydiamycin biosynthetic gene cluster (BGC) on the pathogenicity megaplasmid of the plant pathogen Rhodococcus fascians revealed a notable similarity to the BGCs of actinonin (B1664364) and matlystatin. nih.govpnas.orguea.ac.uk These compounds are known to possess an N-hydroxy-2-pentyl-succinamyl (HPS) "warhead" group, which is crucial for their bioactivity. researchgate.netuea.ac.uk This genomic evidence strongly suggested that lydiamycins feature a similar HPS-like carbon skeleton, specifically a rare 2-pentyl-succinyl chemophore, rather than the initially proposed structure. nih.govpnas.orgresearchgate.netresearchgate.net
To validate this hypothesis, extensive spectroscopic analyses were performed, primarily on Lydiamycin A, a close analogue of this compound. Advanced Nuclear Magnetic Resonance (NMR) experiments were pivotal in establishing the correct atom connectivity. nih.govuea.ac.uk A critical Heteronuclear Multiple Bond Correlation (HMBC) experiment revealed a cross-peak between the H19 proton of the adjacent piperazic acid residue and the carbonyl carbon at a chemical shift of δC 177.4 ppm. nih.gov This correlation definitively established the linkage to the alpha-proximal carbonyl of the succinyl unit, a key connection that had been missed in earlier analyses. nih.govresearchgate.net This finding, supported by 1,1-ADEQUATE NMR experiments, confirmed the 2-pentyl-succinyl structure. nih.gov
Table 1: Key NMR Spectroscopic Data for the Revised 2-Pentyl-Succinyl Moiety of Lydiamycin A Data derived from extensive NMR analysis which informed the structural revision. nih.gov
| Atom | Carbon Chemical Shift (δC, ppm) | Key HMBC Correlation |
| C22 (Piperazic-distal Carbonyl) | 176.0 | - |
| C23 (Piperazic-proximal Carbonyl) | 177.4 | H19 |
| C24 | Data not available in snippets | - |
With the connectivity established, the final piece of the puzzle was determining the absolute stereochemistry at the C24 chiral center of the side chain. This was accomplished by re-evaluating previously published data from derivatization experiments. nih.gov Specifically, a reanalysis of phenylglycine methyl ester (PGME) derivatization experiments, originally conducted by Hwang and coworkers, was performed using the modified Mosher methodology. nih.govpnas.org This advanced analytical approach, which is particularly useful for determining the absolute configuration of β,β-disubstituted propionic acids, unequivocally assigned the (R) configuration to the C24 position. nih.gov
The revised structure of the side chain as an (R)-2-pentyl-succinyl moiety was conclusively confirmed through X-ray crystallography of Lydiamycin A. nih.gov This comprehensive re-characterization, driven by biosynthetic gene cluster analysis and corroborated by advanced NMR and chemical methods, has provided a full and accurate understanding of this critical chemophore within the lydiamycin family. nih.govresearchgate.net
Mechanistic Insights into Lydiamycin B S Biological Activities
Molecular Target Identification and Validation
While the molecular target for Lydiamycin B remains unconfirmed, research on Lydiamycin A has definitively identified and validated its target.
Studies have demonstrated that Lydiamycin A inhibits the bacterial enzyme peptide deformylase (PDF) in vitro. nih.govbiorxiv.orguea.ac.ukresearchgate.net PDF is a metalloenzyme essential for bacterial survival, as it catalyzes the removal of the N-formyl group from the N-terminus of newly synthesized polypeptide chains. nih.govuea.ac.uk This deformylation step is critical for protein maturation.
The inhibitory action of Lydiamycin A is attributed to its rare (R)-2-pentyl-succinyl chemophore. nih.govbiorxiv.org Although Lydiamycin A lacks the potent hydroxamate functionality found in other PDF inhibitors like actinonin (B1664364), its carboxylate group is capable of interacting with the PDF active site to inhibit its function. nih.govbiorxiv.org An in vitro colorimetric coupled enzyme assay using E. coli PDF demonstrated this inhibitory activity, with Lydiamycin A showing a half-maximal inhibitory concentration (IC50) of approximately 50 μM. nih.gov
The interaction between Lydiamycin A and PDF is based on its structural features. The (R)-2-pentyl-succinyl side chain of Lydiamycin A acts as a structural mimic of N-formylmethionine, the natural substrate for the PDF enzyme. nih.gov This allows it to enter the active site.
The carboxylate functionality within this side chain is hypothesized to be the key interacting group, likely chelating the catalytic metal ion (typically Fe(II) or Zn(II)) in the enzyme's active site. nih.govbiorxiv.org This binding prevents the enzyme from processing its natural substrates. While Lydiamycin A's binding is effective, the absence of a hydroxamate group, present in the highly potent inhibitor actinonin, results in comparatively weaker, though still significant, inhibition. nih.govbiorxiv.org Studies on carboxylated variants of actinonin and matlystatin, which show reduced potency, support the idea that a carboxylate group alone can confer PDF inhibitory activity. nih.gov
Inhibition of Bacterial Peptide Deformylase (PDF) in vitro
Cellular Mechanisms of Action
The molecular inhibition of PDF by lydiamycins translates into broader cellular effects, primarily the disruption of essential bacterial processes and cytotoxicity in certain cancer cell lines.
The primary cellular mechanism of action for Lydiamycin A is the disruption of bacterial protein synthesis. nih.govpnas.org This is a direct downstream consequence of inhibiting peptide deformylase. In bacteria, protein synthesis initiates with an N-formylmethionine residue. The removal of this formyl group by PDF is a crucial co-translational step required for subsequent processing by methionine aminopeptidase (B13392206) and the formation of mature, functional proteins. uea.ac.uk
By inhibiting PDF, Lydiamycin A causes an accumulation of formylated, non-functional proteins, ultimately leading to a cessation of bacterial growth. nih.govuea.ac.uk This mechanism was confirmed in vivo using the model organism Mycobacterium smegmatis. When exposed to a 50 μM concentration of Lydiamycin A, the growth of M. smegmatis was prevented. nih.gov
Specific studies on the cytotoxic mechanisms of this compound against cancer cells are not available in the current literature. However, research on other members of the lydiamycin family suggests potential activity. A study investigating various lydiamycins found that Lydiamycin A, along with congeners F, G, and H, demonstrated antimetastatic properties against the human pancreatic cancer cell line PANC-1 without showing significant direct cytotoxicity. This suggests a mechanism that may interfere with cancer cell migration and invasion rather than inducing cell death.
It is important to note that other structurally distinct natural products have shown potent cytotoxicity against pancreatic cancer cell lines by various mechanisms, such as the induction of apoptosis or the modulation of signaling pathways like p38-JAK-STAT3. acs.org Whether this compound or its analogues operate through similar or different pathways remains a subject for future investigation, pending the definitive elucidation of its structure.
Disruption of Bacterial Protein Synthesis
Comparative Mechanistic Analysis with Structurally Related Natural Products (e.g., Actinonin, Matlystatin)
Comparing the mechanism of Lydiamycin A with the well-studied PDF inhibitors Actinonin and Matlystatin provides critical insights into its structure-activity relationship.
Actinonin and Matlystatin are powerful metalloproteinase inhibitors that contain an N-hydroxy-2-pentyl-succinamyl (HPS) "warhead". nih.govuea.ac.uk This HPS moiety includes a hydroxamate group that strongly chelates the metal ion in the PDF active site, making Actinonin the most potent natural inhibitor of this enzyme. nih.govuea.ac.ukbiorxiv.org
In contrast, Lydiamycin A possesses a structurally similar (R)-2-pentyl-succinyl moiety but lacks the N-hydroxy group of the HPS warhead. nih.govuea.ac.uk Its inhibitory action relies on a terminal carboxylate group instead of a hydroxamate. nih.gov This structural difference accounts for its reduced, yet still effective, inhibitory potency compared to Actinonin. nih.gov
A key distinguishing feature of the lydiamycin biosynthetic gene cluster (BGC) is the presence of a dedicated PDF gene, lydA. nih.govbiorxiv.org This gene encodes a Lydiamycin A-resistant PDF enzyme that serves as a self-immunity mechanism for the producing organism, Rhodococcus fascians. nih.govuea.ac.uk Overexpression of lydA in M. smegmatis conferred resistance to Lydiamycin A, whereas overexpression of the native M. smegmatis PDF did not. nih.gov Such a resistance gene is notably absent from the characterized BGCs of Actinonin and Matlystatin. nih.govbiorxiv.org
Synthetic Endeavors and Analogue Development for Lydiamycin B
Challenges and Achievements in Total Synthesis of Lydiamycin B and Its Isomers
The total synthesis of this compound has been a notable challenge for organic chemists. A key difficulty lies in the structural complexity of the molecule, which includes a 13-membered cyclodepsipeptide core and multiple stereocenters. mountainscholar.org The presence of unusual amino acid residues, such as piperazic acid and its dehydrated form, further complicates the synthetic route. acs.orgthieme-connect.com
One of the primary hurdles in the synthesis of lydiamycins has been the correct assignment of stereochemistry. mountainscholar.org Early synthetic attempts of lydiamycin A and B, based on the initially proposed structures, resulted in molecules that were spectroscopically different from the natural products. nih.gov For instance, the total synthesis of four possible isomers of the proposed structure for this compound was achieved, yet none of them exhibited NMR data identical to that of the natural compound. acs.orgnih.govacs.org This discrepancy strongly suggested that the original structural assignment, particularly the stereochemistry within the macrocycle, required revision. acs.orgnih.gov Subsequent work involving advanced derivatization and computational analysis led to a reassignment of the stereochemistry of the piperazic acid residues in lydiamycin A to be (S)-configured. nih.gov
Despite these challenges, the pursuit of lydiamycin synthesis has led to significant achievements. Researchers have successfully developed synthetic routes to various isomers of this compound, providing valuable insights into the molecule's structure. acs.orgnih.gov These synthetic endeavors have been crucial in confirming that the initially proposed structures were incorrect and have paved the way for determining the correct absolute configurations of the lydiamycins. mountainscholar.orgnih.gov
Methodologies for Macrocyclization and Fragment Assembly
The construction of the 13-membered macrocyclic core of this compound is a critical step in its total synthesis, and various strategies for macrocyclization and fragment assembly have been explored. acs.orgnih.gov A common retrosynthetic approach involves disconnecting the macrocycle at a peptide bond to yield a linear precursor. acs.org
In one notable synthesis of this compound isomers, the macrocyclization was planned at the D-Leu-L-Ser linkage. acs.org This strategy required the synthesis of a linear precursor containing the necessary amino and hydroxy acid components. The assembly of fragments often involves standard peptide coupling reagents to form the amide bonds. mountainscholar.org For the ester linkage within the depsipeptide, various esterification methods can be employed.
The choice of protecting groups is also critical to prevent unwanted side reactions, such as diketopiperazine formation, which can be a problem when dealing with piperazic acid-containing peptides. acs.org Various protecting group strategies have been developed to circumvent these issues. acs.org
Rational Design and Synthesis of Lydiamycin Analogs
The synthesis of lydiamycin analogs is a key area of research aimed at understanding the structure-activity relationship (SAR) and improving the therapeutic potential of these compounds. mountainscholar.org The modular nature of the lydiamycin structure, with its distinct macrocyclic core and side chain, lends itself well to the rational design of analogs. acs.org
Synthetic efforts have focused on creating a variety of analogs by modifying different parts of the molecule. One approach involves synthesizing a common macrocyclic core and then attaching different side-chain analogs. mountainscholar.org This allows for the systematic exploration of how changes in the side chain affect biological activity. The ultimate goal of this research is to synthesize a library of lydiamycin analogs that can be screened for in vitro activity against various strains of mycobacteria, including drug-resistant ones. mountainscholar.org
The discovery of new, naturally occurring lydiamycin congeners can also guide the rational design of synthetic analogs. nih.gov By examining the structural diversity of these natural congeners, researchers can identify key structural motifs that may be important for biological activity and incorporate them into synthetic designs. nih.gov
Structure-Activity Relationship (SAR) Studies of Lydiamycin Derivatives
Correlation of Specific Structural Modifications with Antimicrobial Activity
Structure-activity relationship (SAR) studies are crucial for identifying the structural features of lydiamycins that are essential for their antimycobacterial activity and for guiding the design of more potent analogs. mountainscholar.orgacs.org While the initial total syntheses of this compound isomers did not yield the natural product, they provided valuable compounds for preliminary SAR studies. acs.org
Initial biological evaluations of the natural lydiamycins A-D revealed that lydiamycins A-C selectively inhibit certain species of mycobacteria, including Mycobacterium smegmatis, M. aurum, and M. vaccae. acs.org Lydiamycin A also showed activity against a multiresistant strain of M. tuberculosis, suggesting a mode of action different from existing antituberculosis drugs. acs.org
Systematic modification of the lydiamycin structure is necessary to establish a clear SAR. For example, the synthesis of a series of side-chain analogs attached to the macrocyclic core would allow for the evaluation of the importance of the side chain's length, branching, and functional groups for antimicrobial potency. mountainscholar.org A full understanding of the correct stereochemistry of the natural lydiamycins is a prerequisite for accurate SAR experiments. nih.gov
The following table summarizes the reported antimicrobial activity of some lydiamycin compounds.
| Compound | Target Organism | Activity |
| Lydiamycin A | Mycobacterium smegmatis SG 987 | Inhibitory |
| Lydiamycin A | M. aurum SB66 | Inhibitory |
| Lydiamycin A | M. vaccae IMET 10670 | Inhibitory |
| Lydiamycin A | Multiresistant M. tuberculosis strain | Active |
| This compound | Mycobacterium smegmatis SG 987 | Inhibitory |
| This compound | M. aurum SB66 | Inhibitory |
| This compound | M. vaccae IMET 10670 | Inhibitory |
| Lydiamycin C | Mycobacterium smegmatis SG 987 | Inhibitory |
| Lydiamycin C | M. aurum SB66 | Inhibitory |
| Lydiamycin C | M. vaccae IMET 10670 | Inhibitory |
This table is based on initial biological evaluations and further detailed SAR studies are ongoing.
Contribution of Piperazic Acid Units to Biological Function
The presence of two piperazic acid (Piz) units is a defining structural characteristic of the lydiamycins. acs.orgthieme-connect.com One Piz residue is part of the cyclodepsipeptide core, while a dehydropiperazic acid unit is located in the side chain. acs.org Piperazic acid-containing natural products are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and immunosuppressive effects. thieme-connect.comunc.edu
While the precise contribution of each piperazic acid unit to the antimycobacterial activity of this compound is still under investigation, it is hypothesized that they are key components of the pharmacophore. The synthesis of analogs with modified piperazic acid units, or their replacement with other cyclic amino acids, would be a valuable strategy to probe their importance in the biological activity of lydiamycins. mountainscholar.org The biosynthetic gene clusters for piperazic acid-containing peptides are also a subject of study, which could provide further insights into the role of these residues. nih.gov
Ecological and Applied Research Perspectives on Lydiamycin
Role of Lydiamycin in Microbial Competition during Plant Colonization
The production of secondary metabolites like antibiotics is a key strategy for microorganisms to compete and secure their ecological niche. researchgate.netmdpi.comfrontiersin.org Research on Lydiamycin A, produced by the plant pathogen Rhodococcus fascians, demonstrates that this compound is a vital tool in microbial warfare. nih.govbiorxiv.org The biosynthetic gene cluster responsible for producing Lydiamycin A is located on a pathogenicity-associated megaplasmid, underscoring its importance in the bacterium's lifestyle. nih.govresearchgate.netresearchgate.net
In-planta competition assays have shown that the production of Lydiamycin A enhances the fitness of R. fascians during the colonization of plant leaves. nih.govpnas.orgresearchgate.netresearchgate.net The compound functions by antagonizing rival bacteria that compete for similar resources and space. nih.gov This antibiotic activity provides a significant competitive advantage, increasing the likelihood that R. fascians can successfully establish itself within the complex plant microbiome. nih.govbiorxiv.org While this activity does not appear to be a direct factor in the pathogenic symptoms, it indirectly impacts the establishment of disease and long-term colonization by helping the pathogen outcompete other microbes. nih.govbiorxiv.orgresearchgate.net This role is consistent with the broader ecological function of antibiotics produced by soil bacteria, which are instrumental in shaping microbial communities. researchgate.netfrontiersin.org
Potential as a Precursor for Novel Antimicrobial Agents
The urgent need for new antibiotics has driven research into unique natural products like the lydiamycins. nih.govpnas.org The lydiamycin class of compounds has shown notable potential, particularly as a scaffold for developing new antimicrobial agents. nih.govmountainscholar.org Initial biological evaluations revealed that Lydiamycins A, B, and C selectively inhibit the growth of several Mycobacterium species, including Mycobacterium tuberculosis. acs.orgresearchgate.net This activity against a multidrug-resistant strain of M. tuberculosis suggests that lydiamycins may operate via a mode of action different from existing therapeutics, making them valuable leads for new anti-tuberculosis drugs. acs.orgmountainscholar.org
Subsequent research identified the molecular target of Lydiamycin A as peptide deformylase (PDF), an essential bacterial enzyme involved in protein synthesis. nih.govpnas.orgresearchgate.netnih.gov The inhibition of this enzyme disrupts protein maturation, leading to bacterial death. nih.govbiorxiv.org The identification of PDF as the target provides a clear biochemical basis for the antimicrobial activity and a platform for the rational design of more potent derivatives. nih.govpnas.orgresearchgate.net
Despite this promise, the development of Lydiamycin B has been hampered by significant structural challenges. Multiple research efforts to achieve the total synthesis of the originally proposed structure of this compound have been unsuccessful. acs.orgnih.govacs.orgfigshare.com In these studies, the synthesis of four possible isomers of the proposed structure yielded molecules whose spectroscopic data did not match that of the natural compound. acs.orgnih.gov This critical finding indicates that the published structure of natural this compound is incorrect and requires revision. acs.orgnih.govacs.orgfigshare.com This structural ambiguity makes this compound a complex but attractive target for synthetic chemists. Resolving its correct structure is a necessary step before its full potential as a precursor for novel antibiotics can be realized through structure-activity relationship (SAR) studies. acs.orgmountainscholar.org The successful identification of the Lydiamycin A biosynthetic gene cluster provides a powerful tool that can aid in future structural elucidation and the engineered biosynthesis of novel analogs. nih.govpnas.orgresearchgate.net
Compound and Research Summary Tables
Table 1: Lydiamycin Compound Variants This table lists the different Lydiamycin compounds mentioned in research literature and their source organisms.
| Compound Name | Producing Organism(s) |
| Lydiamycin A | Streptomyces lydicus, Rhodococcus fascians, Streptomyces sp. HBQ95 |
| This compound | Streptomyces lydicus |
| Lydiamycin C | Streptomyces lydicus |
| Lydiamycin D | Streptomyces lydicus |
| Lydiamycins E-H | Streptomyces sp. HBQ95 |
Table 2: Key Research Findings on this compound and Its Analogs This table summarizes significant research findings related to the antimicrobial potential of the Lydiamycin class.
| Research Area | Key Finding | Significance |
| Biological Activity | Lydiamycins A-C show selective activity against various Mycobacterium species, including multidrug-resistant M. tuberculosis. acs.orgresearchgate.net | Provides a promising starting point for the development of new anti-tuberculosis drugs. |
| Mechanism of Action | Lydiamycin A inhibits the essential bacterial enzyme peptide deformylase (PDF). nih.govresearchgate.netnih.gov | Offers a defined molecular target for designing novel and more potent antibiotic derivatives. |
| Chemical Synthesis | Total synthesis of the proposed structure of this compound did not match the natural product. acs.orgnih.govacs.orgfigshare.com | Demonstrates that the structure of this compound needs to be revised, presenting a challenge and opportunity for synthetic chemistry. |
| Biosynthesis | The biosynthetic gene cluster for Lydiamycin A has been identified in Rhodococcus fascians. nih.govpnas.org | Enables genetic and biosynthetic approaches to produce novel Lydiamycin analogs with potentially improved properties. |
Future Directions and Research Gaps in Lydiamycin B Studies
Further Refinement of Stereochemical Assignments for Remaining Lydiamycin Congeners
The initial structural elucidation of lydiamycins, including Lydiamycin B, was a complex process, and early assignments of stereochemistry were later found to be incorrect. uea.ac.uk Subsequent studies, employing advanced techniques like Marfey's analysis and computational methods, successfully revised the stereocenters for Lydiamycin A. uea.ac.uknih.gov However, similar definitive assignments for other lydiamycin congeners, such as Lydiamycins B, C, and D, which possess variations like hydroxylations and desaturations, are still lacking. uea.ac.uk The total synthesis of proposed structures for this compound resulted in molecules with NMR data that did not match the natural product, highlighting the need for further structural revision. researchgate.net
Future research should focus on the complete and unambiguous stereochemical determination of all known lydiamycin congeners. This will likely require a combination of sophisticated analytical techniques, including advanced NMR spectroscopy, X-ray crystallography of the natural products or their derivatives, and further total synthesis efforts aimed at producing all possible diastereomers for comparison. uea.ac.uknih.govpkusz.edu.cn A comprehensive understanding of the stereochemistry of the entire lydiamycin family is crucial for establishing accurate structure-activity relationships (SAR). nih.gov
Comprehensive Elucidation of Undetermined Biosynthetic Steps and Enzymes
The identification of the lydiamycin biosynthetic gene cluster (BGC) in Rhodococcus fascians has provided significant insights into its formation. nih.govpnas.org This has led to the proposal of a biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) and the formation of a rare (R)-2-pentyl-succinyl chemophore. nih.govbiorxiv.org However, the precise timing and sequence of all biosynthetic steps, particularly the formation of the HPS (N-hydroxy-2-pentyl-succinamyl) moiety precursor, remain to be fully determined. nih.govbiorxiv.org
Further research is needed to characterize the function of each enzyme within the lyd BGC. This includes in vitro enzymatic assays to confirm the proposed roles of tailoring enzymes responsible for modifications like hydroxylation and desaturation, which give rise to the various lydiamycin congeners. uea.ac.uk Understanding the substrate specificity of the acyl-CoA mutase, which is proposed to be specific for hexylmalonyl-CoA, is also a key area for investigation. uea.ac.uk Such studies will not only complete our understanding of lydiamycin biosynthesis but also provide valuable tools for biosynthetic engineering and the generation of novel analogs.
Advanced Mechanistic Characterization at the Atomic and Sub-Molecular Levels
Recent studies have identified peptide deformylase (PDF) as the molecular target of Lydiamycin A. nih.govpnas.org This was guided by the presence of a lydA gene within the BGC, which confers self-immunity to the producing organism. nih.gov Lydiamycin A was shown to inhibit bacterial PDF in vitro. nih.govpnas.org While the carboxylate functionality of the (R)-2-pentyl-succinyl moiety is thought to be responsible for binding to the active site metal of PDF, the precise molecular interactions at the atomic level are not yet fully understood. nih.gov
To gain a deeper understanding of the mechanism of action, high-resolution structural studies, such as co-crystallography of this compound and its congeners with their target enzymes, are essential. Computational modeling and molecular dynamics simulations can further complement these experimental approaches to visualize the binding modes and identify key interactions. nih.gov Understanding these interactions at a sub-molecular level is critical for the rational design of more potent and selective PDF inhibitors based on the lydiamycin scaffold.
Expansion of Synthetic Analogue Libraries for Broadened Biological Profiling
The structural revision of Lydiamycin A has opened the door for accurate structure-activity relationship (SAR) studies. nih.gov While some synthetic efforts have been made towards the proposed structures of lydiamycins, the generation of diverse libraries of synthetic analogues remains a significant area for future work. nih.govresearchgate.netpkusz.edu.cnescholarship.orgacs.orgablesci.comsnu.ac.krnih.gov
A systematic approach to synthesizing analogues with modifications at various positions of the macrocycle and the acyl side chain is needed. This will allow for a comprehensive exploration of the chemical space around the lydiamycin core and the identification of key structural features required for biological activity. These analogue libraries can then be screened against a broad panel of biological targets to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Exploration of Novel Biological Activities Beyond Current Scope
Lydiamycins were initially identified as antimycobacterial agents. nih.govbiorxiv.org The discovery that Lydiamycin A targets PDF, a key enzyme in bacterial protein synthesis, provides a solid basis for their antibacterial activity. uea.ac.ukpnas.org However, given the structural complexity and the precedent of related compounds like actinonin (B1664364) having multiple biological effects, it is plausible that lydiamycins possess other, as-yet-undiscovered biological activities. uea.ac.uknih.govpnas.org
Future research should involve screening this compound and its congeners against a wider range of biological targets and disease models. This could include assays for antiviral, antifungal, antiparasitic, and anticancer activities. uea.ac.uk The ecological role of lydiamycin in enhancing the fitness of R. fascians during plant colonization also suggests potential applications in agriculture or as probes for studying plant-microbe interactions. nih.govpnas.org
Integration of Genome-Guided Discovery with Synthetic Biology Approaches for Enhanced Production
The discovery of the lydiamycin BGC through genome mining highlights the power of this approach for identifying novel natural products. nih.govpnas.orgbiorxiv.org The identification of related BGCs in different organisms could lead to the discovery of new lydiamycin congeners with unique structural features and biological activities. nih.gov
Integrating genome-guided discovery with synthetic biology offers exciting possibilities for enhancing the production of this compound and its analogues. frontiersin.orgnih.govfrontiersin.org This could involve refactoring the native BGC for expression in a heterologous host, which can be more amenable to genetic manipulation and large-scale fermentation. frontiersin.org Furthermore, synthetic biology tools can be used to engineer the biosynthetic pathway to produce specific, desired analogues in higher yields, overcoming the limitations of chemical synthesis for complex molecules. frontiersin.orgnih.gov
Q & A
Q. How can researchers ensure ethical compliance and reproducibility in this compound studies?
- Answer :
- Ethics : Obtain approval for pathogen use (e.g., BSL-2 compliance) and disclose conflicts of interest .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish spectra in open repositories (e.g., GNPS) and detail strain accession numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
